1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-phenyl-3,5,6-trimethyl-
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Overview
Description
3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with three methyl groups and a phenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. detailed industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione include other pyrrolopyrimidines with different substituents These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituents
Properties
CAS No. |
40678-91-9 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3,5,6-trimethyl-1-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-9-10(2)16-13-12(9)14(19)17(3)15(20)18(13)11-7-5-4-6-8-11/h4-8,16H,1-3H3 |
InChI Key |
CPFKFAYLYLBHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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